molecular formula C8H11BrN2S B13552124 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Cat. No.: B13552124
M. Wt: 247.16 g/mol
InChI Key: SGZLWKDEBZQJEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a pyrrolidin-2-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under acidic conditions to form the thiazole ring . The reaction is typically carried out in ethanol with triethylamine as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-(pyrrolidin-2-ylmethyl)thiazole, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the bromine atom and the pyrrolidin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

5-bromo-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2

InChI Key

SGZLWKDEBZQJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC=C(S2)Br

Origin of Product

United States

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